molecular formula C12H24 B147571 Triisobutylene CAS No. 7756-94-7

Triisobutylene

Cat. No. B147571
CAS RN: 7756-94-7
M. Wt: 168.32 g/mol
InChI Key: DRHABPMHZRIRAH-UHFFFAOYSA-N
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Description

Structure of Isobutylene

The molecular structure of isobutylene has been extensively studied, revealing significant details about its internuclear distances and angles. Gaseous isobutylene's structure was investigated using electron diffraction, which determined the major internuclear distances such as C–H (methyl) and C=C bonds, as well as the angles like C–C–H (methyl). These findings are crucial for understanding the reactivity and physical properties of isobutylene and its derivatives .

Synthesis Analysis

The synthesis of isobutylene derivatives has been explored through various methods. One approach involves the creation of a macroinitiator from a triblock copolymer of polyisobutylene (PIB) with end blocks of poly(p-methylstyrene), which is then used for atom transfer radical polymerization (ATRP) to yield triblock copolymers with densely grafted styrenic end blocks . Another method includes the carbocationic polymerization of isobutylene to produce new triblock copolymers with a rubbery PIB midsegment and glassy cyclized poly(1,3-pentadiene) blocks . These synthetic strategies enable the production of materials with tailored properties for specific applications.

Molecular Structure Analysis

The molecular structure of isobutylene and its polymers plays a significant role in their physical properties and reactivity. Investigations using NMR spectroscopy have provided insights into the living carbocationic polymerization of isobutylene, revealing the formation of star-shaped polymers and the role of various initiators and counterions in the polymerization process .

Chemical Reactions Analysis

Isobutylene and its oligomers undergo various chemical reactions that are essential for understanding their behavior in different environments. For instance, polyisobutylene oligomers can depolymerize rapidly at room temperature in the presence of trifluoromethanesulfonic acid and an arene solvent, a process driven by enthalpy . Additionally, triisobutylene reacts with AlBr3/DBr, leading to backbone isomerization and the formation of higher oligomers, which are important for the mechanism of termination and chain transfer in cationic polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of isobutylene-based materials are influenced by their molecular structure and the nature of their synthesis. For example, the mechanical properties of tri-arm polyisobutylene-based ionomers vary with molecular weight, displaying different extensions at break and hysteresis behaviors . Similarly, the synthesis and characterization of polystyrene-polyisobutylene-polystyrene triblock copolymer thermoplastic elastomers have shown that their tensile strength is controlled by the molecular weight of the polystyrene segment, with phase separation occurring at certain molecular weights .

Scientific Research Applications

Oligomerization Processes

Triisobutylene plays a crucial role in oligomerization processes, especially in the presence of specific catalysts. Research conducted by Alcántara et al. (2000) focused on the oligomerization of isobutene over Amberlyst-15 catalyst, with the study aiming to maximize triisobutylene selectivity. The results indicated that more than 90% (w/w) triisobutylene was present in the final oligomer mixture, highlighting its significant presence and importance in such chemical processes (Alcántara et al., 2000).

Tribological Properties

The tribological properties of triisobutylene, specifically when used as a polymeric viscosity index improver (VII), have been studied by Patil et al. (2021). Their research assessed the performance of Polyisobutylene (PIB) as VII in various lubricated contacts, discovering its ability to significantly reduce wear and friction, particularly with a 15% concentration by weight of PIB blend in a specific base oil (Patil et al., 2021).

Self-Healing Polymer Sealants

Banerjee et al. (2015) developed Polyisobutylene (PIB)-based polymer networks as smart coatings for photovoltaic devices. These coatings exhibited self-healing behavior through UVA-induced reversible photodimerization of coumarin moieties. The study highlighted the excellent barrier properties of the cross-linked polymer films, making them potentially useful in enhancing the durability and longevity of photovoltaic systems (Banerjee et al., 2015).

Safety And Hazards

Triisobutylene is highly flammable . It may be harmful by inhalation, ingestion, or absorption . It may cause eye and skin irritation . It is recommended to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . Adequate ventilation is necessary when handling Triisobutylene .

properties

IUPAC Name

2,4,4,6,6-pentamethylhept-2-ene
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InChI

InChI=1S/C12H24/c1-10(2)8-12(6,7)9-11(3,4)5/h8H,9H2,1-7H3
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InChI Key

DRHABPMHZRIRAH-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC(C)(C)CC(C)(C)C)C
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Molecular Formula

C12H24
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DSSTOX Substance ID

DTXSID8052514
Record name Isobutene trimer
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Molecular Weight

168.32 g/mol
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Physical Description

Triisobutylene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make rubber products, oil additives and motor fuels.
Record name TRIISOBUTYLENE
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Boiling Point

350.6 °F at 760 mmHg (USCG, 1999)
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Density

0.77 (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

3.9 mmHg (USCG, 1999)
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Product Name

Triisobutylene

CAS RN

7756-94-7, 39761-68-7
Record name TRIISOBUTYLENE
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Record name 2,4,4,6,6-Pentamethyl-2-heptene
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Record name 2,4,4,6,6-Pentamethyl-2-heptene
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Record name 2-Heptene, 2,4,4,6,6-pentamethyl-
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Record name 2-Methylpropene, trimers
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Record name 2,4,4,6,6-PENTAMETHYL-2-HEPTENE
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Melting Point

-104.8 °F (USCG, 1999)
Record name TRIISOBUTYLENE
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Synthesis routes and methods

Procedure details

Isobutylene is dimerized according to U.S. Pat. No. 5,877,372 at a temperature of 190° F. to produce a stream of 49.2 wt. % diisobutylene (DIB) and 1.5 wt. % triisobutylene (TIB) in isooctane. The product diisobutylene stream contains 700 ppb of sulfur.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
389
Citations
M Roth, M Patz, H Freter, H Mayr - Macromolecules, 1997 - ACS Publications
The living isobutylene oligomerization initiated by diisobutylene hydrochloride (1) or triisobutylene hydrochloride (2) in the presence of BCl 3 and benzyltriethylammonium …
Number of citations: 29 pubs.acs.org
FC Whitmore, CD Wilson, JV Capinjola… - Journal of the …, 1941 - ACS Publications
The preparation of “triisobutylene” was first described in 1879 by Butlerow, 3 who obtained an oil boiling at 177.5-179 by dissolving isobutylene in a cold mixture of five parts of sulfuric …
Number of citations: 49 pubs.acs.org
SA Francis, ED Archer - Analytical Chemistry, 1963 - ACS Publications
… The object of the work reported here W'as to identify the molecular species present in triisobutylene and tetraisobutylene cuts of polyisobutylene which wras prepared by polymerizing …
Number of citations: 34 pubs.acs.org
JH Simons, S Archer - Journal of the American Chemical Society, 1940 - ACS Publications
In connection with other work, it became neces-sary to determine whether or not highly branched aliphatic olefins would react with aromatic com-pounds to give normal or cleaved …
Number of citations: 6 pubs.acs.org
FC Whitmore, KC Laughlin - Journal of the American Chemical …, 1934 - ACS Publications
… actually formed with the alpha and beta acids in the oxidation of triisobutylene. They are … Preliminary studies show that the alpha acid corresponds to neither formula suggested by …
Number of citations: 11 pubs.acs.org
FC Whitmore, CD Wilson - Journal of the American Chemical …, 1934 - ACS Publications
Since the formula suggested tentatively2 for the alpha acid, C12H24O2, mp 89, has been shown to belong to the beta acid, 1 the structure of the alpha acid has been determined in this …
Number of citations: 6 pubs.acs.org
HJ Gryting - 1947 - search.proquest.com
Bond, Nat els on, and Ritter suggested that the corresponding chloro compound might be prepared by chlorométhylation. Various chlorométhyl ation procedures, suggested by …
Number of citations: 2 search.proquest.com
RA Sanford, SM Kovach… - Industrial & Engineering …, 1960 - ACS Publications
… triisobutylene and tetraisobutylene in the presence of sulfuric … by alkylating phenol with triisobutylene in the presence of 70… via the depolyalkylation of toluene with triisobutylene and a …
Number of citations: 4 pubs.acs.org
R Alcantara, E Alcántara, L Canoira, MJ Franco… - Reactive and Functional …, 2000 - Elsevier
… in the trickle-bed reactor on isobutene conversion as well as on oligomer distribution (%, w/w) is studied in this investigation with the aim to maximise the amount of triisobutylene …
Number of citations: 98 www.sciencedirect.com
GR Primavesi - Nature, 1959 - nature.com
… Retention volumes wr.th the columns (a) in series and (b) with their contents mixed we~e measur:~· As ethylene glycol is slightly hygroscopic and triisobutylene is volatile, a careful …
Number of citations: 25 www.nature.com

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